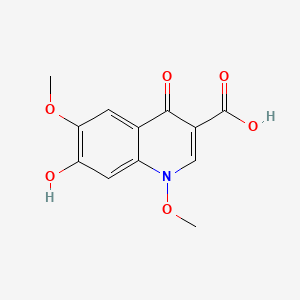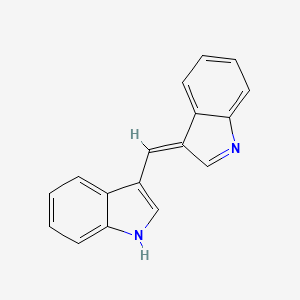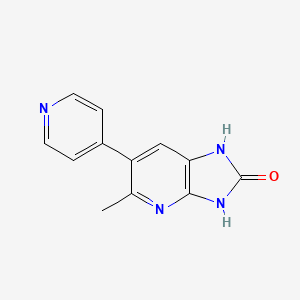
灵猫酮
描述
Civetone is a natural pheromone found in the scent glands of the African civet (Civettictis civetta). It is a musky-smelling substance that has been used in perfumes since the early 20th century. In recent years, civetone has gained attention for its potential use in lab experiments and other scientific research.
科学研究应用
香水
灵猫酮: 广为人知的是其麝香气味,是香水行业的支柱。 它是一种定香剂,可以增强香水的持久性和强度。 灵猫酮的合成,特别是来自可持续来源(如棕榈油产品),是一个重大进步,允许在不依赖动物来源的情况下进行道德生产 .
嗅觉研究
灵猫酮在嗅觉研究中起着至关重要的作用。 其独特的香味特征使其成为理解嗅觉系统范围和分辨率以及气味受体工作机制的极佳主题 .
合成化学
该化合物的合成涉及复杂的有机反应,例如环加成、催化环化和闭环复分解。 这些方法不仅对于生产灵猫酮至关重要,而且通过推进这些技术为更广泛的合成化学领域做出了贡献 .
生物学研究
灵猫酮已被用于野外生物学,以吸引美洲虎等动物进行研究。 它的气味被认为类似于某些领地标记,使其对研究动物行为有用 .
保护工作
合成灵猫酮减少了对天然提取的需要,天然提取通常涉及对灵猫的不道德待遇。 这种向合成替代品的转变是野生动物保护和道德采购的重要一步 .
安全和危害
In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Civetone, also known as cis-Civetone, is a macrocyclic ketone and the main odorous constituent of civet oil . It is a pheromone sourced from the African civet . This compound has a strong musky odor that becomes pleasant at extreme dilutions .
Target of Action
Civetone primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds .
Mode of Action
Civetone interacts with its targets, the human musk receptors OR5AN1 and OR1A1 . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks .
Biochemical Pathways
It is known that musk compounds, including civetone, can stimulate the secretion of 17β-estradiol . This ability to promote blood circulation and menstruation makes musk a potent miscarriage-inducing agent .
Pharmacokinetics
It is known that civetone is a synthetic musk used as a perfume fixative and flavor . It is soluble in oils and ethanol, and slightly soluble in water .
Result of Action
The molecular and cellular effects of Civetone’s action are primarily related to its strong musky odor. It is believed that the Civetone in cologne resembles a territorial marking , indicating its role in communication among organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Civetone. For example, Civetone is used to attract jaguars to camera traps , suggesting that its effectiveness can vary depending on the presence of certain animals in the environment. Furthermore, the production of Civetone is threatened due to poor husbandry practices, natural population declines, and a tendency of perfumeries towards the use of synthetic fixatives .
生化分析
Biochemical Properties
Civetone plays a crucial role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. Civetone is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. These interactions often result in the hydroxylation of civetone, facilitating its further metabolism and excretion. Additionally, civetone has been observed to bind to certain olfactory receptors, which are proteins responsible for detecting odor molecules. This binding interaction is responsible for the characteristic musky scent of civetone .
Cellular Effects
Civetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In olfactory receptor cells, civetone binding triggers a cascade of intracellular signaling events, leading to the perception of its musky odor. Furthermore, civetone has been shown to modulate the expression of genes involved in detoxification processes, likely as a result of its interaction with cytochrome P450 enzymes. This modulation can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of civetone’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Civetone binds to olfactory receptors, initiating a signal transduction pathway that results in the perception of its odor. Additionally, civetone’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the specific enzyme isoform involved. These interactions can result in changes in the expression of genes related to metabolism and detoxification, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of civetone can change over time due to its stability and degradation. Civetone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions. Long-term studies have shown that civetone can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of civetone vary with different dosages in animal models. At low doses, civetone primarily influences olfactory receptors and related signaling pathways. At higher doses, civetone can exhibit toxic or adverse effects, including hepatotoxicity and alterations in metabolic enzyme activity. Threshold effects have been observed, where the biological activity of civetone significantly changes beyond a certain dosage level. These findings underscore the importance of dosage considerations in the study and application of civetone .
Metabolic Pathways
Civetone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate civetone, facilitating its conversion into more water-soluble metabolites that can be excreted from the body. The interaction of civetone with these enzymes can also influence the levels of other metabolites, impacting overall metabolic flux. Additionally, civetone’s metabolism may involve conjugation reactions, such as glucuronidation, which further enhance its excretion .
Transport and Distribution
Within cells and tissues, civetone is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of civetone, affecting its biological activity. For example, civetone may bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of civetone within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
Civetone’s subcellular localization is influenced by targeting signals and post-translational modifications. Civetone can be directed to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect civetone’s activity and function within cells. These localization and modification processes are crucial for the compound’s biological activity and its interactions with cellular biomolecules .
属性
IUPAC Name |
(9Z)-cycloheptadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZSBSZTMPBQR-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C\CCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883434 | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystalline mass; Musky aroma | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
542-46-1, 74244-64-7 | |
| Record name | Civetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-90305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-9-cycloheptadecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIVETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of civetone?
A1: Civetone is represented by the molecular formula C17H30O and has a molecular weight of 250.42 g/mol.
Q2: Are there any spectroscopic data available to characterize civetone?
A2: While specific spectroscopic data isn't detailed within the provided research abstracts, various techniques like Infrared Spectroscopy [, ] and elementary analysis [] have been used to confirm the structure of civetone and its derivatives.
Q3: How is civetone typically synthesized?
A3: Several synthetic approaches to civetone exist. Traditional methods often involve Dieckmann condensation [, ]. More recently, olefin metathesis has emerged as a powerful tool for civetone synthesis, often surpassing classical methods in efficiency [, , ].
Q4: What are some notable starting materials used in civetone synthesis?
A4: Researchers have explored diverse starting materials, including oleic acid [], aleuritic acid [, ], and butadiene telomers [, ]. Palm oil products have also been investigated as potential sources for civetone production [].
Q5: Are there any benefits to using Ti-Dieckmann condensation for civetone synthesis?
A5: Yes, Ti-Dieckmann condensation offers several advantages over traditional basic Dieckmann condensation. These include milder reaction conditions (lower temperature and shorter reaction times), the use of less toxic reagents, and improved yields [, ].
Q6: What is the primary natural source of civetone?
A6: Civetone is primarily found in the perineal glands of the African civet (Civettictis civetta) [, , ].
Q7: What role does civetone play in the African civet?
A7: As a key component of civet musk, civetone functions as a pheromone involved in territorial marking and attracting mates [, , ].
Q8: What is the main application of civetone?
A8: Civetone's primary application is in the perfume industry. Its powerful musk-like odor makes it a highly sought-after fragrance ingredient [, , ].
Q9: What is known about the relationship between civetone's structure and its musk-like odor?
A10: Research suggests that the musk fragrance is linked to specific conformational arrangements within the macrocyclic ring []. Introducing conformational biases, such as through the incorporation of difluoromethylene (CF2) groups, can significantly influence the odor profile [].
Q10: Has civetone been investigated in relation to pheromone activity in other mammals?
A11: While civetone itself is primarily associated with the African civet, studies on giant pandas have identified it as a potential pheromone candidate []. This highlights the broader role macrocyclic ketones may play in mammalian chemical communication.
Q11: Are there any studies investigating the crystal structure of civetone?
A12: Yes, crystallographic studies have been conducted on civetone and its derivatives, including its 2,4-dinitrophenylhydrazone [, , , ]. This research has provided valuable insights into the conformation and intermolecular interactions of this macrocyclic ketone.
Q12: Are there any environmental concerns regarding civetone production or use?
A13: While the provided research doesn't delve into the specific environmental impacts of civetone, it's crucial to consider sustainable sourcing and production methods to minimize potential ecological harm. Exploring alternatives and substitutes with lower environmental footprints is also essential [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
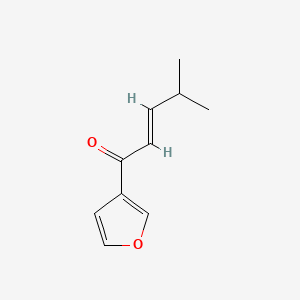
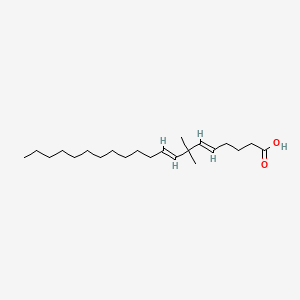


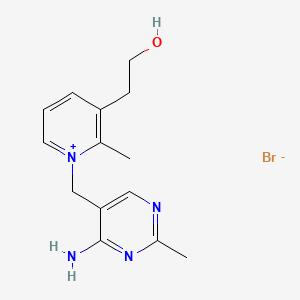
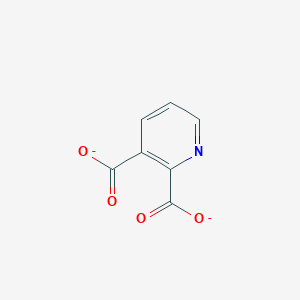


![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
